molecular formula C12H9ClN2O2 B8770588 2-Chloro-6-nitro-N-phenylaniline CAS No. 35892-17-2

2-Chloro-6-nitro-N-phenylaniline

Cat. No.: B8770588
CAS No.: 35892-17-2
M. Wt: 248.66 g/mol
InChI Key: KCIOLUSHFMDLKF-UHFFFAOYSA-N
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Description

2-Chloro-6-nitro-N-phenylaniline (C₁₂H₈ClN₃O₂; molecular weight 269.66 g/mol) is an aromatic amine derivative featuring a nitro group at the 6-position, a chlorine atom at the 2-position, and a phenyl group attached to the amine nitrogen. This compound is structurally characterized by its electron-withdrawing substituents (Cl and NO₂), which significantly influence its electronic properties, solubility, and reactivity. For instance, chlorination of nitroaniline precursors using agents like N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) is a common strategy .

Properties

CAS No.

35892-17-2

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-chloro-6-nitro-N-phenylaniline

InChI

InChI=1S/C12H9ClN2O2/c13-10-7-4-8-11(15(16)17)12(10)14-9-5-2-1-3-6-9/h1-8,14H

InChI Key

KCIOLUSHFMDLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-Chloro-6-nitro-N-phenylaniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Key Properties/Applications
This compound C₁₂H₈ClN₃O₂ 269.66 -NHPh, -Cl (2), -NO₂ (6) Likely NCS-mediated chlorination High steric hindrance; potential use in agrochemical intermediates
2-Chloro-N,N-dimethyl-6-nitroaniline C₈H₉ClN₂O₂ 200.62 -NMe₂, -Cl (2), -NO₂ (6) Commercial synthesis (Thermo Scientific™) Lower molecular weight; enhanced solubility in organic solvents
2-Chloro-4-fluoro-6-nitroaniline C₆H₄ClFN₂O₂ 202.56 -NH₂, -Cl (2), -F (4), -NO₂ (6) NCS in DMF under N₂ Fluorine introduces polarity; potential pharmaceutical intermediate
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide core, -Cl (3) High-purity synthesis for polyimide monomers Polymer precursor; thermal stability
N-[(2-Chloro-6-fluorophenyl)methyl]-2-methylaniline C₁₄H₁₃ClFN 249.71 -CH₂(2-Cl-6-F-Ph), -NMePh Supplier-specified synthesis (Chemlyte) Fluorine and chlorine enhance bioactivity; possible medicinal chemistry applications

Electronic and Steric Effects

  • Nitro and Chlorine Positioning: The 2-chloro-6-nitro substitution pattern in this compound creates a meta-directing electronic environment, favoring electrophilic attacks at the 4-position.
  • Amine Substituents : Replacing -NMe₂ (in 2-Chloro-N,N-dimethyl-6-nitroaniline) with -NHPh increases steric bulk, reducing solubility in polar solvents but enhancing thermal stability .

Key Takeaways

  • Substituent Influence: The position and nature of substituents (e.g., -NO₂, -Cl, -F, -NMe₂ vs. -NHPh) dictate electronic behavior, solubility, and application scope.
  • Synthetic Flexibility : NCS-mediated chlorination is versatile for nitroaniline derivatives but requires careful optimization for sterically hindered analogs like this compound.
  • Emerging Applications : Fluorine- and chlorine-containing analogs show promise in medicinal chemistry, whereas nitro groups remain central to agrochemical design.

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